N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of dichlorophenyl, methyl-nitrophenyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,5-dichloroaniline and 2-methyl-3-nitroaniline. These intermediates are then subjected to sulfonylation reactions using reagents like methylsulfonyl chloride under controlled conditions. The final step involves coupling these intermediates with alaninamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO~4~).
Substitution: Nucleophiles like amines, thiols, and suitable solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action at the molecular level.
Medicine
In medicinal chemistry, N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential biological processes. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,5-dichlorophenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N~2~-(2,5-dichlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both dichlorophenyl and methyl-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17Cl2N3O5S |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2N3O5S/c1-10-14(5-4-6-15(10)22(24)25)20-17(23)11(2)21(28(3,26)27)16-9-12(18)7-8-13(16)19/h4-9,11H,1-3H3,(H,20,23) |
InChI Key |
APPMFPQHBQZUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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